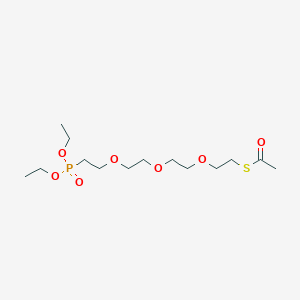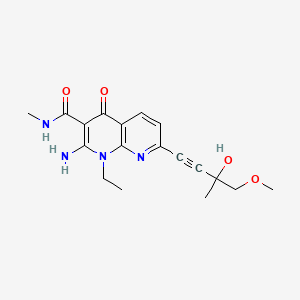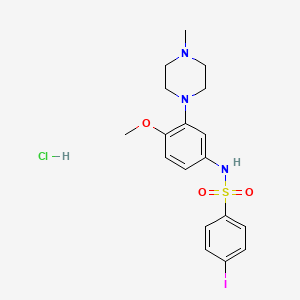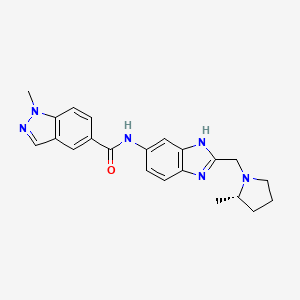
PSB-1767
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-1767 is a Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 (EC50 = 67 nM).
Aplicaciones Científicas De Investigación
Astronomical Research
One study discusses FSR 1767, suggesting it is a globular cluster, based on photometry and proper motions analysis (Bonatto, Bica, Ortolani, & Barbuy, 2009).
Microbial Biotechnology
Research on the photosynthetic bacterium Rhodopseudomonas palustris GJ‐22, which can induce resistance against plant viruses and promote plant growth, offers insights into the potential application in agriculture and plant disease management (Su et al., 2017).
Virology
A study investigates a double mutation in the hepatitis B virus genome, located in the core promoter, which suppresses precore RNA transcription and enhances viral replication (Li, Buckwold, Hon, & Ou, 1999).
Instrumental Methods in Astronomy
Research discusses the design and analysis of data obtained using Polarization Sensitive Bolometers (PSBs) in cosmic microwave background polarimeters (Jones et al., 2006).
Radioactivity Analysis
An analytical method using plastic scintillation resins (PSresins) for detecting radioactive lead isotope (210Pb) in water samples (Lluch et al., 2016).
Genomics and Bioinformatics in Drug Discovery
The 2018 Pacific Symposium on Biocomputing (PSB) focused on the application of genetics, genomics, and bioinformatics in drug discovery, discussing computational approaches and disease pathways (Bourgon, Dewey, Kan, & Li, 2018).
Propiedades
Nombre del producto |
PSB-1767 |
|---|---|
Fórmula molecular |
C18H22ClNO5 |
Peso molecular |
367.826 |
Nombre IUPAC |
3-(2-Carboxyethyl)-4-chloro-6-hexyloxy-1H-indole-2-carboxylic Acid |
InChI |
InChI=1S/C18H22ClNO5/c1-2-3-4-5-8-25-11-9-13(19)16-12(6-7-15(21)22)17(18(23)24)20-14(16)10-11/h9-10,20H,2-8H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
ZFPCHYJCZVFAIV-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2Cl)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSB-1767; PSB 1767; PSB1767; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)
![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)